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Compound of Interest

Compound Name: 1,1-Diethoxycyclohexane

Cat. No.: B155974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 1,1-diethoxycyclohexane (CAS No. 1670-47-9). While a definitive, publicly

available dataset of its NMR, IR, and MS spectra is not readily accessible, this document

outlines the anticipated spectral features based on the compound's structure and general

principles of spectroscopic analysis for cyclic acetals. Detailed experimental protocols for

acquiring this data are also provided, along with visualizations to aid in understanding the

molecular structure and potential fragmentation pathways.

Chemical Structure and Properties
1,1-Diethoxycyclohexane is a cyclic ketal with the molecular formula C₁₀H₂₀O₂ and a

molecular weight of 172.26 g/mol .[1][2] It is formed from the reaction of cyclohexanone with

ethanol in the presence of an acid catalyst. The structure features a cyclohexane ring with two

ethoxy groups attached to the same carbon atom.

Physical Properties:

Appearance: Colorless liquid[2]

Boiling Point: 76-78 °C at 20 mmHg[1]

Density: Approximately 0.918 g/mL[1]
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Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 1,1-diethoxycyclohexane
based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (Solvent:
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 Quartet 4H -O-CH₂-CH₃

~1.4 - 1.7 Multiplet 10H
Cyclohexane ring

protons

~1.1 - 1.2 Triplet 6H -O-CH₂-CH₃

Note: The chemical shifts are estimates. The actual spectrum may show more complex splitting

patterns for the cyclohexane protons.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent:
CDCl₃)

Chemical Shift (δ, ppm) Assignment

~95 - 105 C(OCH₂CH₃)₂

~55 - 65 -O-CH₂-CH₃

~30 - 40 Cyclohexane C2/C6

~25 - 30 Cyclohexane C4

~20 - 25 Cyclohexane C3/C5

~15 - 20 -O-CH₂-CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2980 - 2850 Strong C-H (alkane) stretching

1150 - 1050 Strong C-O (acetal) stretching

1470 - 1440 Medium C-H bending

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Proposed Fragment

172 [M]⁺ (Molecular Ion)

127 [M - OCH₂CH₃]⁺

99 [M - OCH₂CH₃ - C₂H₄]⁺

73 [CH(OCH₂CH₃)]⁺

45 [OCH₂CH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 1,1-diethoxycyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1-diethoxycyclohexane in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), if required.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon frequency.

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts relative to the internal

standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation: As 1,1-diethoxycyclohexane is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for a volatile liquid like 1,1-
diethoxycyclohexane.

Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons

bombard the sample molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak will correspond to the molecular weight of the compound. Other

peaks will represent the masses of the fragment ions.

Visualizations
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The following diagrams illustrate the structure and a plausible fragmentation pathway for 1,1-
diethoxycyclohexane.

Caption: Molecular structure of 1,1-diethoxycyclohexane.

Plausible Mass Spectrometry Fragmentation of 1,1-Diethoxycyclohexane
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Caption: A simplified fragmentation pathway for 1,1-diethoxycyclohexane in mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155974#spectroscopic-data-nmr-ir-ms-for-1-1-
diethoxycyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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